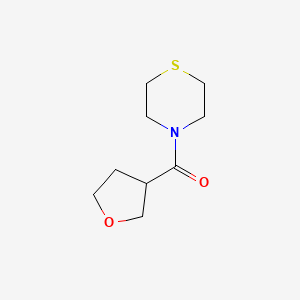

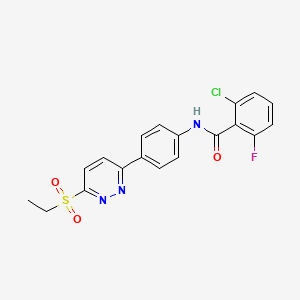

amine CAS No. 902249-00-7](/img/structure/B2436264.png)

[(2-Methyl-5-nitrophenyl)sulfonyl](2-pyridylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nitro compounds are a very important class of nitrogen derivatives. The nitro group, −NO2, like the carboxylate anion, is a hybrid of two equivalent resonance structures .

Synthesis Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Aplicaciones Científicas De Investigación

Pesticidal Activity

Research indicates the development of novel compounds with potential pesticidal activity, incorporating sulfonyl moieties which are found in active herbicides and fungicides. The study explored the synthesis of derivatives, including nitration and reactions with amines, to produce compounds with potential for use in pest control (Borys, Korzyński, & Ochal, 2012).

Synthesis of N-Fused Pyrroles

Another application involves the ring opening of nitrothiophenes with amines, leading to the synthesis of N-fused pyrroles, which are of both synthetic and biological interest. This process highlights the versatility of sulfone compounds in facilitating complex chemical transformations (Bianchi et al., 2014).

Advanced Material Synthesis

Sulfonyl compounds are also key in the synthesis of novel materials, such as fluorinated polyamides with outstanding solubility and thermal properties. These materials, derived from sulfoxide-containing aromatic bis(ether amine), show potential in various high-performance applications (Shockravi et al., 2009).

Chemical Synthesis Methodologies

Additionally, sulfonamides are synthesized through aminolysis of p-nitrophenylsulfonates, yielding potent and selective adenosine A2B receptor antagonists. This methodological advancement indicates the role of sulfonyl compounds in medicinal chemistry for the development of targeted therapies (Yan et al., 2006).

Ionic Liquids Synthesis

The compound has been utilized in the environmentally friendly synthesis of ionic liquids, showcasing its role in green chemistry. This is evident in the solvent-free catalyzed aminolysis of epoxides leading to new classes of ionic liquids, which are important for various industrial applications (Fringuelli et al., 2004).

Aminal Formation via Pummerer Rearrangement

Moreover, the compound is involved in the unexpected formation of aminals through Pummerer rearrangement, underlining the complex and diverse reactivity of sulfone-based compounds for synthesizing novel organic structures (Rakhit, Georges, & Bagli, 1979).

These studies showcase the broad and impactful applications of "(2-Methyl-5-nitrophenyl)sulfonylamine" and related compounds in scientific research, from facilitating the synthesis of potentially active pesticidal compounds to enabling the creation of novel materials and advanced chemical synthesis techniques.

Propiedades

IUPAC Name |

2-methyl-5-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S/c1-10-5-6-12(16(17)18)8-13(10)21(19,20)15-9-11-4-2-3-7-14-11/h2-8,15H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWMCNHXJAGBLNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

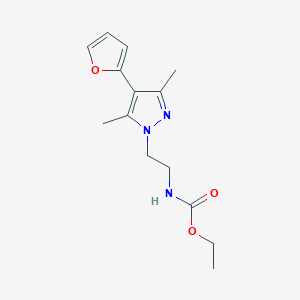

![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)

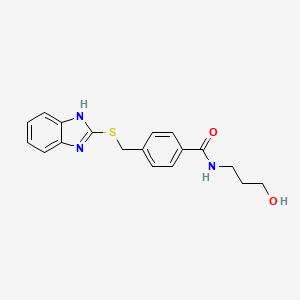

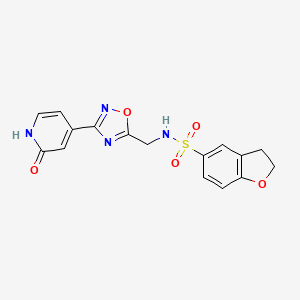

![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)

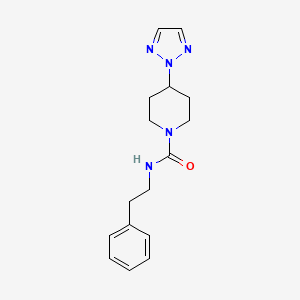

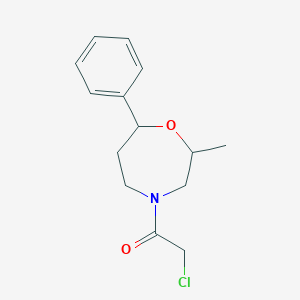

![2-(benzyloxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2436186.png)

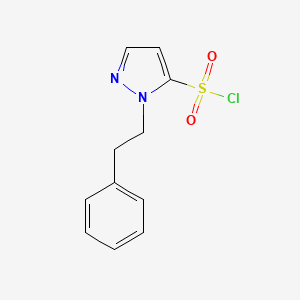

![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2436189.png)

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B2436195.png)

![1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2436202.png)